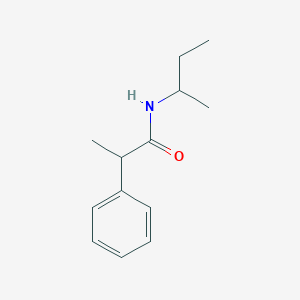

N-(sec-butyl)-2-phenylpropanamide

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-butan-2-yl-2-phenylpropanamide |

InChI |

InChI=1S/C13H19NO/c1-4-10(2)14-13(15)11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15) |

InChI Key |

FVOVRIBKKZMJNZ-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C(C)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C)NC(=O)C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(tert-Butyl)-2-phenylpropanamide

- Structure : Tert-butyl (1,1-dimethylethyl) substitution on the amide nitrogen.

- Key Data : Synthesized via Ru-catalyzed hydroxylation of the parent compound, yielding 53% after column chromatography .

- Lower synthetic yield (53% vs. higher yields in other analogs) may reflect challenges in modifying bulky tert-butyl derivatives.

Triazole-Containing Derivatives (e.g., Compounds 42–45)

- Structure : 2-Phenylpropanamide core modified with triazole and cyclobutylmethoxy-phenyl groups .

Key Data :

Compound Yield (%) HPLC Retention Time (min) 42 75 16.20 43 80 13.06 44 75 13.41 45 80 N/A - Comparison: Higher yields (75–80%) suggest efficient click chemistry or amide coupling strategies. Longer HPLC retention times (e.g., 16.20 min for 42) correlate with increased polarity from amine or methylamino substituents.

N-(sec-Butyl)benzamide

- Structure : Benzamide backbone with sec-butyl substitution .

- Key Data : Derived from (S)-sec-butylamine (97% enantiomeric excess).

- Comparison :

- Replacement of 2-phenylpropanamide with benzamide simplifies the structure but reduces conformational flexibility.

- Chiral sec-butyl groups enable stereoselective applications, though enantiopurity data for N-(sec-butyl)-2-phenylpropanamide are unavailable.

Brominated Propanamide (Compound 252)

- Structure : 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide .

- Key Data :

- Yield: 34% (lower due to bromination and sulfonylation steps).

- Melting Point: 40–41°C.

- Comparison :

- Bromine and sulfonyl groups increase molecular weight and polarity, impacting solubility.

- Lower yield highlights challenges in multi-step syntheses compared to simpler amide derivatives.

N-(sec-Butyl)-2-(1,4-diazepan-1-yl)acetamide

- Structure : Acetamide backbone with sec-butyl and diazepane groups .

- Key Data :

- Molecular Formula: C₁₁H₂₃N₃O.

- Molecular Weight: 213.32 g/mol.

- Smaller molecular weight (213 vs. ~235 for N-(sec-butyl)-2-phenylpropanamide) may improve bioavailability.

Research Implications

- Synthetic Optimization : Higher yields in triazole derivatives suggest that modular approaches (e.g., click chemistry) are advantageous for functionalization .

- Biological Screening : Structural features like triazoles or diazepanes warrant exploration for target-specific activity (e.g., CNS disorders).

- Safety Profiling : While amides are generally safer, sec-butyl analogs should be evaluated for metabolic stability and off-target effects.

This analysis underscores the importance of substituent choice in modulating the physicochemical and biological properties of amide-based compounds. Further studies on N-(sec-butyl)-2-phenylpropanamide should prioritize synthetic optimization and target validation.

Preparation Methods

Solvent Selection

Non-polar solvents (benzene, DCE) favor amidation by stabilizing the transition state. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.